

Application Notes: 3-O-Methyl-D-glucose-13C Glucose Uptake Assay

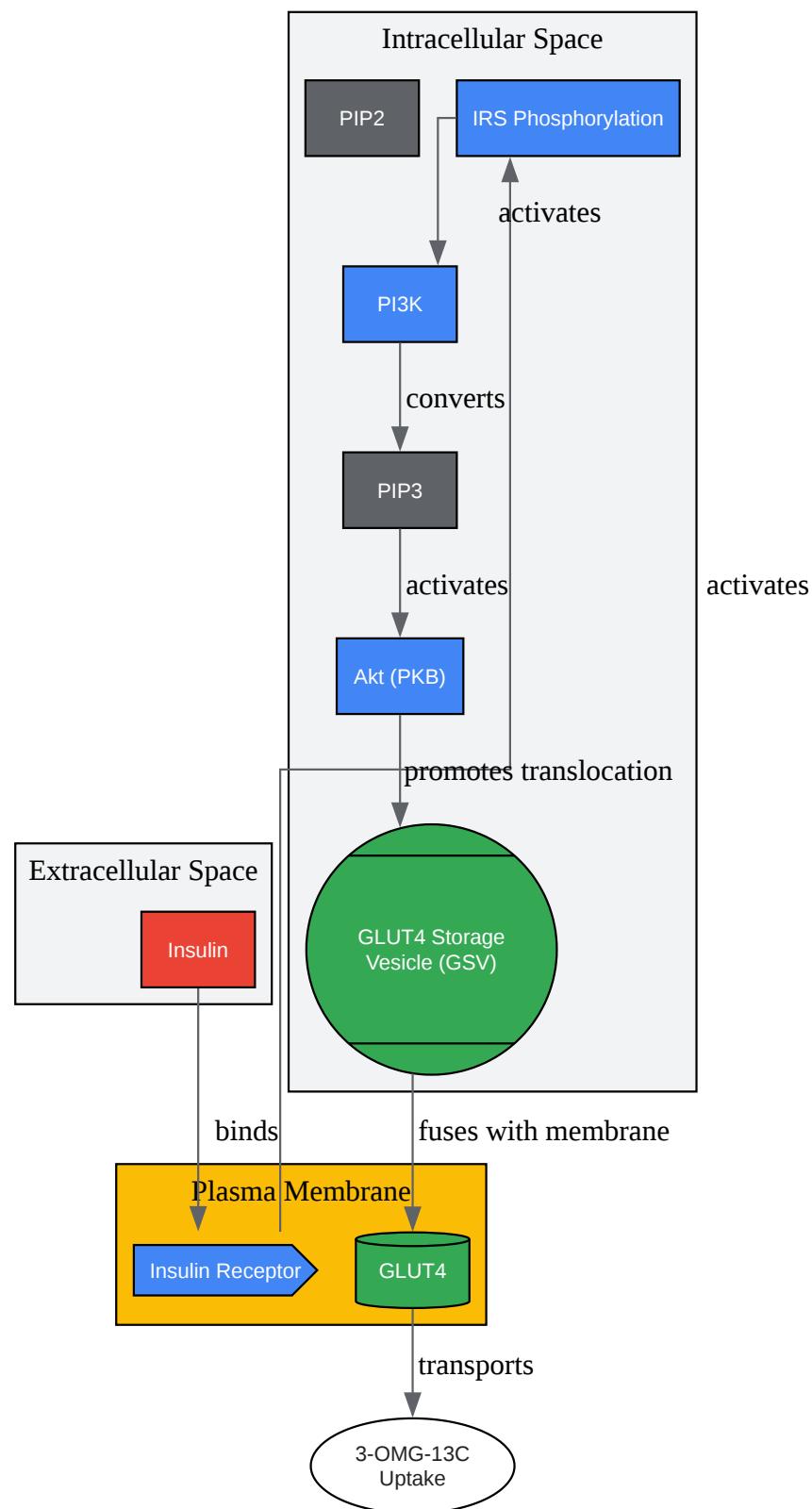
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-O-Methyl-D-glucose-13C

Cat. No.: B12399043

[Get Quote](#)


Introduction

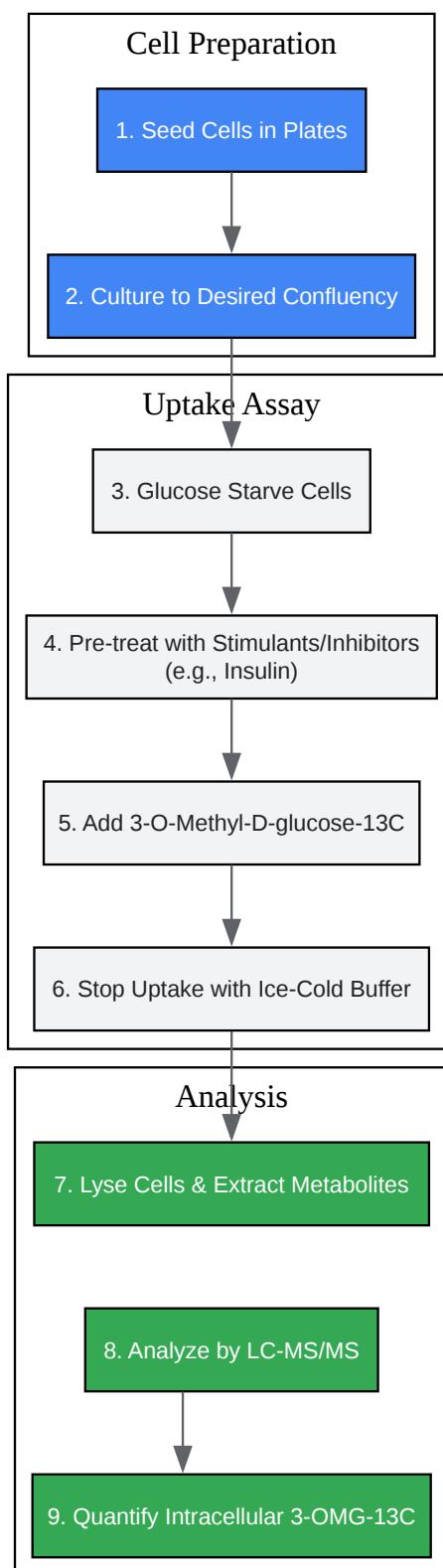
The measurement of glucose transport into cells is fundamental to studying metabolic activity and diseases such as diabetes, cancer, and metabolic syndrome. The 3-O-Methyl-D-glucose (3-OMG) uptake assay is a highly specific method to measure the rate of glucose transport across the cell membrane. 3-OMG is a glucose analog that is recognized and transported by glucose transporters (GLUTs) but is not phosphorylated by hexokinase or further metabolized within the cell.^{[1][2][3]} This critical feature ensures that the assay specifically measures the transport step, as the analog does not get trapped or consumed by downstream metabolic pathways.^[2]

The use of a stable isotope-labeled **3-O-Methyl-D-glucose-13C** (3-OMG-13C) offers a significant advantage over traditional radiolabeled methods by eliminating the need for radioactive materials and scintillation counting.^[4] Instead, the intracellular accumulation of 3-OMG-13C is quantified with high precision and sensitivity using mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).^{[3][5]} This application note provides a detailed protocol for performing a **3-O-Methyl-D-glucose-13C** uptake assay in cultured cells.

Relevant Signaling Pathway: Insulin-Stimulated Glucose Uptake

A primary application of this assay is to study the effects of insulin and other signaling molecules on glucose transport. In insulin-sensitive tissues like muscle and adipose cells, insulin triggers a signaling cascade that results in the translocation of GLUT4 transporters from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake.

[Click to download full resolution via product page](#)


Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental Protocol

This protocol provides a general framework for measuring 3-OMG-13C uptake in adherent cell cultures. Optimization of cell density, incubation times, and concentrations is recommended for specific cell types and experimental conditions.

Experimental Workflow Overview

The procedure involves several key stages, from cell preparation to final data analysis, as outlined in the workflow diagram below.

[Click to download full resolution via product page](#)

Caption: General workflow for the **3-O-Methyl-D-glucose-13C** glucose uptake assay.

Materials and Reagents

Reagent	Supplier	Purpose
3-O-Methyl-D-glucose-13C	MedChemExpress, CIL etc.	Stable isotope tracer
Cell Culture Medium (e.g., DMEM)	Standard Supplier	Cell growth
Fetal Bovine Serum (FBS)	Standard Supplier	Cell growth supplement
Krebs-Ringer-Phosphate-HEPES (KRPH) Buffer	Prepare in-house	Assay and wash buffer
Insulin, Human	Standard Supplier	Stimulant for glucose uptake
Cytochalasin B	Standard Supplier	Inhibitor control (blocks transport)
80% Methanol (LC-MS Grade), chilled at -80°C	Standard Supplier	Metabolite extraction
Phosphate-Buffered Saline (PBS), ice-cold	Standard Supplier	Washing cells
Cell Scrapers	Standard Supplier	Cell harvesting

Detailed Methodologies

1. Cell Preparation: a. Seed adherent cells (e.g., L6 myotubes, 3T3-L1 adipocytes) into 12-well or 24-well plates at a density that will achieve 80-90% confluence on the day of the assay. b. Differentiate cells as required by the specific cell line protocol (e.g., differentiation of 3T3-L1 preadipocytes into adipocytes).
2. Glucose Starvation: a. On the day of the experiment, aspirate the culture medium. b. Wash the cells twice with warm PBS. c. Add serum-free, glucose-free DMEM or KRPH buffer to each well. d. Incubate the cells for 2-4 hours at 37°C to deplete intracellular glucose stores and bring GLUTs to a basal state.
3. Stimulation/Inhibition: a. Aspirate the starvation buffer. b. Add fresh KRPH buffer containing the desired concentration of stimulants (e.g., 100 nM insulin) or inhibitors (e.g., 10 µM

Cytochalasin B for negative controls). c. Incubate for the appropriate time to achieve a biological response (e.g., 20-30 minutes for insulin stimulation at 37°C).

4. **3-O-Methyl-D-glucose-13C** Uptake: a. Prepare a stock solution of **3-O-Methyl-D-glucose-13C**. b. Add 3-OMG-13C to each well to a final concentration of 0.5-1 mM.[6][7] c. Incubate for a short, defined period. This is a critical step, as uptake is rapid.[1] A time course (e.g., 1, 2, 5, 10 minutes) is recommended to determine the linear range of uptake for the specific cell type.

5. Termination of Uptake and Washing: a. To stop the uptake, rapidly aspirate the 3-OMG-13C solution. b. Immediately wash the cells three times with a generous volume of ice-cold PBS to remove all extracellular tracer. Perform this step quickly to prevent efflux of intracellular 3-OMG-13C.

6. Metabolite Extraction: a. After the final wash, aspirate all remaining PBS. b. Place the plate on dry ice and add a defined volume of ice-cold 80% methanol (e.g., 250 µL for a 24-well plate) to each well to lyse the cells and precipitate proteins. c. Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins. e. Transfer the supernatant, which contains the extracted metabolites, to a new tube for LC-MS/MS analysis. A portion of the sample can be used for protein quantification (e.g., BCA assay) to normalize the data.

7. LC-MS/MS Analysis: a. Evaporate the methanol from the samples using a vacuum concentrator. b. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water). c. Analyze the samples using an LC-MS/MS system configured for targeted metabolomics.[5][8] Monitor the specific mass transition for **3-O-Methyl-D-glucose-13C**.

8. Data Analysis: a. Generate a standard curve using known concentrations of **3-O-Methyl-D-glucose-13C**. b. Quantify the amount of 3-OMG-13C in each sample by comparing its peak area to the standard curve. c. Normalize the uptake data to the protein concentration of each sample and the incubation time. Express results as pmol/min/mg protein.

Data Presentation & Interpretation

Quantitative data should be structured for clarity and easy comparison between different experimental conditions.

Table 1: Recommended Experimental Parameters (Example)

Parameter	Recommended Value	Notes
Cell Type	3T3-L1 Adipocytes, L6	Insulin-responsive cell lines
	Myotubes	are commonly used.
Glucose Starvation Time	2-4 hours	Cell-type dependent; ensures basal glucose transport levels.
Insulin Concentration (Stimulation)	100 nM	A standard concentration to elicit a maximal response.
Cytochalasin B (Inhibitor)	10 µM	Used as a negative control to measure non-specific binding.
3-OMG-13C Concentration	0.5 - 1.0 mM	Should be optimized for the cell line.[6][9]
Uptake Incubation Time	1-10 minutes	Must be within the linear range of uptake.[1]
Extraction Solvent	80% Methanol (-80°C)	Efficiently extracts polar metabolites and quenches enzymatic activity.

Table 2: Sample Data Layout for Results

Condition	Replicate	3-OMG-13C Peak Area	Protein (mg)	Uptake (pmol/mg protein/min)
Basal (No Insulin)	1	15,400	0.15	XX.X
Basal (No Insulin)	2	16,100	0.16	XX.X
Insulin (100 nM)	1	75,200	0.15	YY.Y
Insulin (100 nM)	2	78,900	0.16	YY.Y
+ Cytochalasin B	1	850	0.14	ZZ.Z
+ Cytochalasin B	2	910	0.15	ZZ.Z

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. revvity.co.jp [revvity.co.jp]
- 2. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome | Semantic Scholar [semanticscholar.org]

- 8. Targeted Metabolomic Methods for ^{13}C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application Notes: 3-O-Methyl-D-glucose- ^{13}C Glucose Uptake Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399043#3-o-methyl-d-glucose-13c-glucose-uptake-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com